![molecular formula C17H16N4OS B2505461 N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoline-2-carboxamide CAS No. 1797320-88-7](/img/structure/B2505461.png)
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoline-2-carboxamide
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Overview
Description
“N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoline-2-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a thiazole ring, which is a five-membered ring containing one sulfur and one nitrogen atom .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of thiazole-based pyrrolidinones has been reported in the literature .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .Chemical Reactions Analysis
The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The insertion of different groups in the pyrrolidine ring can result in different biological activities .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include our compound of interest, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Compounds related to the thiazole ring have been found to act as analgesics . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals to the brain or interfering with the brain’s interpretation of the signals.
Anti-inflammatory Activity
Thiazole derivatives have also been found to exhibit anti-inflammatory activity . Anti-inflammatory drugs are used to treat inflammation, a condition that can lead to pain, discomfort, and tissue damage.
Antimicrobial Activity
Thiazole compounds have been found to possess antimicrobial properties . Antimicrobial substances offer a defense against harmful microorganisms, including bacteria and fungi.
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral activity . Antiviral drugs are a class of medication used specifically for treating viral infections.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to exhibit antitumor or cytotoxic activity . These compounds can inhibit the growth of tumors and can kill cells, making them useful in cancer treatment .
Future Directions
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Thiazole derivatives also have diverse biological activities, indicating their potential for the development of various drugs and biologically active agents . Therefore, “N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoline-2-carboxamide” and similar compounds could be of interest in future drug discovery efforts.
properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-16(15-6-5-12-3-1-2-4-14(12)20-15)19-13-7-9-21(11-13)17-18-8-10-23-17/h1-6,8,10,13H,7,9,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVQSJMMKIZOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NC3=CC=CC=C3C=C2)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoline-2-carboxamide |
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